1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-chloro-6-((2-((4-chloro-6-((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, pentasodium salt
Description
Chemical Structure and Properties The compound is a polysulfonated naphthalene derivative featuring three sulfonic acid groups, azo linkages, and triazine substituents. The structure includes:
- A naphthalene core with trisulfonic acid groups at positions 1, 3, and 4.
- Azo (-N=N-) and triazine (C3N3) functional groups, which contribute to chromophoric properties and binding affinity .
Synthesis and Applications
Synthesized via sequential sulfonation, diazo coupling, and triazine substitution reactions, this compound is primarily used in textile dyes (e.g., Procion MX analogs) due to its ability to form covalent bonds with cellulose fibers . Its structural complexity allows for tunable color properties and stability under industrial conditions.
Properties
CAS No. |
82522-68-7 |
|---|---|
Molecular Formula |
C44H38Cl2N16Na5O17S5+5 |
Molecular Weight |
1409.1 g/mol |
IUPAC Name |
pentasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[1-[[4-chloro-6-[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylanilino]-1,3,5-triazin-2-yl]amino]propan-2-ylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C44H38Cl2N16O17S5.5Na/c1-19-9-31(33(79-3)17-29(19)61-59-23-12-27-25(35(14-23)82(70,71)72)5-4-6-34(27)81(67,68)69)52-44-56-38(45)53-41(57-44)48-18-20(2)49-42-54-39(46)55-43(58-42)50-22-7-8-28(30(13-22)51-40(47)63)60-62-32-16-26-21(11-37(32)84(76,77)78)10-24(80(64,65)66)15-36(26)83(73,74)75;;;;;/h4-17,20H,18H2,1-3H3,(H3,47,51,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,48,52,53,56,57)(H2,49,50,54,55,58);;;;;/q;5*+1 |
InChI Key |
CGHFALYEHUQFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)OC)NC4=NC(=NC(=N4)NCC(C)NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)Cl.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Naphthalene
The fundamental starting material, naphthalene-1,3,6-trisulfonic acid, is prepared by controlled sulfonation of naphthalene. This process is well-documented and involves the following:
Reagents and Conditions: Sulfuric acid and oleum (fuming sulfuric acid) are used as sulfonating agents. The sulfonation is conducted at elevated temperatures, typically between 80 °C and 155 °C, with careful control of reagent addition and temperature to favor the 1,3,6-trisulfonic acid isomer over other disulfonic acid isomers (e.g., 1,5-, 1,7-, 2,6-disulfonic acids) which are undesired byproducts.
Process Steps: According to patent literature, the sulfonation involves:
- Introducing liquid naphthalene at 80–120 °C.
- Adding 1.0 to 3.0 molar equivalents of sulfuric acid per mole of naphthalene at 80–120 °C.
- Adding oleum in two portions, with intermediate heating to about 145 °C for 2.5 hours.
- Cooling and further addition of oleum followed by heating to 150–155 °C for 2–3 hours to complete sulfonation.
- The reaction mixture is then cooled and diluted with sulfuric acid to adjust concentration for crystallization or further processing.
Outcome: This method yields naphthalene-1,3,6-trisulfonic acid in high purity, suitable for further functionalization. The process is optimized to minimize formation of other isomers and maximize yield of the 1,3,6-trisulfonic acid.
| Step | Temperature (°C) | Reagents Added | Duration | Notes |
|---|---|---|---|---|
| Initial sulfonation | 80–120 | Sulfuric acid (1.0–3.0 mol/mol naphthalene) | Variable | Controlled addition to avoid side products |
| Heating | 145 | Oleum (65%) | 2.5 hours | Promotes sulfonation completion |
| Further heating | 150–155 | Additional oleum | 2–3 hours | Finalizes sulfonation |
| Cooling and dilution | 40–85 | Sulfuric acid | - | Prepares for crystallization or next step |
Nitration (Optional Intermediate)
In some synthetic routes, nitration of naphthalene-1,3,6-trisulfonic acid is performed to introduce nitro groups as intermediates for further functionalization. This involves:
- Nitration with nitric acid in sulfuric acid medium at 30–60 °C.
- Maintaining sulfuric acid concentration between 86–94% by weight.
- Reaction extent controlled to at least 80% conversion.
- Cooling and careful addition of reagents to control exothermic reaction.
This step is relevant if nitro derivatives are precursors to the azo coupling or other modifications.
Functionalization: Azo Coupling and Triazine Substitution
The complex final compound contains azo linkages and triazine rings substituted with chloro and amino groups, as well as sulfonated naphthalene units. The preparation involves:
Azo Coupling: The introduction of azo (-N=N-) groups is typically achieved by diazotization of aromatic amines followed by coupling with the naphthalenetrisulfonic acid or its derivatives. This step forms the characteristic azo chromophores.
Triazine Ring Functionalization: The 1,3,5-triazine rings are introduced via nucleophilic aromatic substitution reactions on chlorotriazine intermediates. Amino groups and substituted alkyl or aryl amines are reacted with chlorotriazine to build the complex triazine-amine framework.
Sulfonation and Salt Formation: The sulfonic acid groups on the naphthalene and other aromatic rings are neutralized with sodium or potassium hydroxide to form the pentasodium salt, enhancing water solubility and dye properties.
Stepwise Assembly: The compound is assembled stepwise, starting from the naphthalenetrisulfonic acid core, followed by azo coupling with substituted aromatic amines, then triazine ring substitution with chloro and amino groups, and finally sulfonation and salt formation.
Summary Table of Preparation Steps
| Stage | Key Reaction | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1. Sulfonation | Naphthalene + Sulfuric acid/Oleum | 80–155 °C, controlled addition | Formation of naphthalene-1,3,6-trisulfonic acid | High temperature and oleum critical for selectivity |
| 2. Nitration (optional) | Nitration with HNO3 in H2SO4 | 30–60 °C, 86–94% H2SO4 | Introduce nitro groups for further modification | Controlled reaction extent and temperature |
| 3. Diazotization & Azo Coupling | Aromatic amines + NaNO2/HCl, coupling with trisulfonic acid | 0–5 °C for diazotization, coupling at mild pH | Formation of azo linkages | Requires precise pH and temperature control |
| 4. Triazine Substitution | Chlorotriazine + amines | Mild heating, nucleophilic substitution | Build triazine-amine framework | Stepwise substitution for complex structure |
| 5. Sulfonation & Salt Formation | Neutralization with NaOH or KOH | Ambient temperature | Formation of pentasodium salt | Enhances solubility and stability |
Research Findings and Considerations
The sulfonation step is the most critical for obtaining the correct isomer and high purity. Elevated temperatures and staged addition of oleum and sulfuric acid improve yield and selectivity.
Nitration as an intermediate step allows for further functionalization but requires careful control to avoid over-nitration or decomposition.
The azo coupling and triazine substitution steps are well-established in dye chemistry, relying on diazotization and nucleophilic aromatic substitution, respectively. The presence of multiple sulfonic acid groups enhances water solubility and dye affinity.
The final pentasodium salt form improves handling and application properties, especially in aqueous dyeing processes.
The entire synthetic route demands rigorous control of reaction conditions, reagent purity, and stepwise assembly to achieve the complex molecular architecture.
Biological Activity
1,3,6-Naphthalenetrisulfonic acid, particularly in its pentasodium salt form, is a complex organic compound with multiple functional groups that confer various biological activities. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound based on existing research.
Chemical Structure and Properties
The molecular formula of 1,3,6-naphthalenetrisulfonic acid is , with a molecular weight of approximately 434.29 g/mol . The compound features sulfonic acid groups which enhance its solubility in water and its potential reactivity with biological systems.
Antimicrobial Properties
Research has indicated that naphthalenetrisulfonic acids exhibit significant antimicrobial activity. A study focused on the ozonation kinetics of this compound revealed its effectiveness in degrading contaminants in water systems . The presence of activated carbon further enhanced the removal efficiency of toxic compounds.
Antioxidant Activity
The antioxidant properties of naphthalenetrisulfonic acid derivatives have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for potential therapeutic applications in preventing cellular damage associated with oxidative stress-related diseases.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of naphthalenetrisulfonic acids on various cell lines. Results demonstrated that at certain concentrations, these compounds could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells . This selective cytotoxicity highlights their potential as chemotherapeutic agents.
The biological activity of 1,3,6-naphthalenetrisulfonic acid is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonic acid groups can interact with enzymes involved in cellular metabolism, potentially inhibiting their activity.
- Modulation of Cellular Signaling Pathways : Compounds like this may influence signaling pathways related to cell proliferation and apoptosis through their interactions with cellular receptors.
- Oxidative Stress Reduction : By acting as an antioxidant, these compounds can mitigate oxidative damage within cells.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various sulfonated compounds against bacterial strains. Naphthalenetrisulfonic acid showed a higher inhibition rate compared to its non-sulfonated counterparts, suggesting that the sulfonate groups are critical for its antimicrobial action.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a laboratory setting, researchers treated different cancer cell lines with varying concentrations of naphthalenetrisulfonic acid. The results indicated a dose-dependent increase in apoptosis markers in treated cells compared to controls. This study supports the hypothesis that this compound could be developed into a therapeutic agent for cancer treatment.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.29 g/mol |
| CAS Number | 5182-30-9 |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cells |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its intricate structure that includes multiple functional groups, making it suitable for various chemical reactions and applications. Its molecular formula is C22H20Cl2N10O9S5Na5. The presence of sulfonic acid groups enhances its solubility in water and makes it a valuable agent in various chemical processes.
Applications in Industry
1. Dyes and Pigments:
The compound is primarily utilized in the dye industry due to its azo structure, which is known for producing vibrant colors. It can be used to synthesize various dyes that are applied in textiles and paper industries. The azo groups provide excellent colorfastness and stability under different environmental conditions .
2. Metal Finishing:
1,3,6-Naphthalenetrisulfonic acid is employed in metal finishing processes. It acts as a complexing agent that improves the quality of metal surfaces by enhancing the adhesion of coatings and preventing corrosion. Its ability to form stable complexes with metal ions makes it an essential component in electroplating and other surface treatment processes .
3. Organic Synthesis:
The compound serves as a reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactive functional groups allow it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions .
4. Environmental Applications:
Research has indicated potential uses of this compound in environmental remediation. Its properties enable it to bind with heavy metals and other pollutants, facilitating their removal from contaminated water sources. This application is particularly relevant in wastewater treatment processes where the removal of toxic substances is critical .
Case Studies
Case Study 1: Textile Dyes
In a study examining the effectiveness of various azo dyes including 1,3,6-Naphthalenetrisulfonic acid derivatives, researchers found that these compounds exhibited superior dyeing properties on cotton fabrics compared to traditional dyes. The enhanced color depth and wash fastness were attributed to the strong interactions between the dye molecules and the fabric fibers .
Case Study 2: Metal Coatings
A recent investigation into metal finishing processes highlighted the role of 1,3,6-Naphthalenetrisulfonic acid as a key additive in electroplating baths. The study demonstrated that the inclusion of this compound resulted in smoother coatings with improved adhesion properties on steel substrates. These findings suggest significant improvements in product quality for manufacturers .
Comparison with Similar Compounds
Research Findings and Challenges
- Degradation Pathways : Ozonation proceeds via radical mechanisms (·OH), with 80% degradation efficiency at pH 2–7 . Comparatively, 2,6-naphthalenedisulfonic acid degrades slower, highlighting the role of sulfonic group count in reactivity .
- Synthetic Limitations : Multi-step synthesis introduces isomers, complicating purification (e.g., mixture of isomers in CAS 19437-42-4) .
Q & A
What are the key steps in synthesizing this compound, and how can reaction efficiency be monitored?
Basic Research Question
The synthesis involves sequential azo-coupling and triazine ring functionalization. Critical steps include:
- Diazo Coupling : Formation of azo linkages between naphthalene and phenyl groups under controlled pH (e.g., 4–6) and low temperatures (0–5°C) to prevent side reactions .
- Triazine Amination : Nucleophilic substitution on chlorotriazine intermediates using alkylamines or aryl amines, requiring anhydrous conditions and catalysts like NaHCO₃ .
- Sulfonation : Introduction of sulfonic acid groups via sulfuric acid treatment, followed by neutralization with NaOH to form the pentasodium salt .
Monitoring : Track reaction progress using HPLC (C18 column, UV detection at 254 nm) and FTIR to confirm functional groups (e.g., -N=N- at ~1500 cm⁻¹, sulfonate at 1180 cm⁻¹) .
What analytical techniques are recommended for characterizing this compound’s structure and purity?
Basic Research Question
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR in D₂O to resolve aromatic protons (δ 6.8–8.5 ppm) and triazine carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M]⁻ at ~1200–1300 m/z) and detect sulfonate fragmentation patterns .
- Elemental Analysis : Verify Na content (target: ~10–12%) via ICP-OES .
- XRD : For crystalline intermediates, compare with simulated patterns from triazine-based analogs .
How is this compound applied in biological or materials research?
Basic Research Question
Its polyaromatic and sulfonated structure enables:
- Biological Staining : As a fluorescent dye for cellular imaging (λex/λem ~480/520 nm), with quenching studies to monitor DNA binding .
- Metal Ion Detection : Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) via sulfonate and azo groups, quantified via UV-Vis titration (Δλ = 30–50 nm) .
- Polymer Modification : Incorporation into ion-exchange membranes for enhanced conductivity (tested via electrochemical impedance spectroscopy) .
How can computational methods optimize synthesis conditions for this compound?
Advanced Research Question
Quantum chemistry and AI-driven workflows improve efficiency:
- Reaction Path Search : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., azo-coupling energy barriers) .
- Condition Screening : Machine learning (e.g., Bayesian optimization) to predict optimal pH, temperature, and catalyst ratios from historical data .
- Solvent Selection : COSMO-RS simulations to prioritize solvents with high triazine intermediate solubility (e.g., DMF > water) .
How should researchers address contradictions in analytical data (e.g., conflicting NMR or MS results)?
Advanced Research Question
Resolve discrepancies via:
- Cross-Validation : Compare NMR with independent techniques like Raman spectroscopy (e.g., azo bond confirmation at ~1400 cm⁻¹) .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in complex spectra .
- Collaborative Analysis : Use platforms like ICReDD to crowdsource interpretations from computational and experimental experts .
What protocols ensure stability during storage and experimental use?
Advanced Research Question
Stability depends on:
- pH Control : Store in neutral buffers (pH 7.0–7.4) to prevent sulfonate hydrolysis; avoid extremes (<3 or >10) .
- Light Sensitivity : Protect from UV exposure (use amber vials) to prevent azo bond cleavage; monitor via periodic UV-Vis scans (decay rate <5%/month) .
- Thermal Degradation : Long-term storage at –20°C; DSC analysis shows decomposition onset at ~200°C .
How can interactions with proteins or DNA be systematically studied?
Advanced Research Question
Employ biophysical assays:
- Fluorescence Quenching : Titrate compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants to quantify binding affinity .
- Circular Dichroism : Monitor conformational changes in DNA (e.g., B-Z transitions) upon intercalation .
- Molecular Docking : Use AutoDock Vina to predict binding sites on target biomolecules, validated by SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
